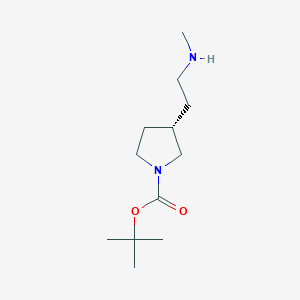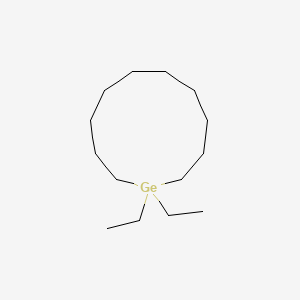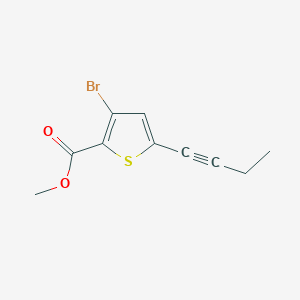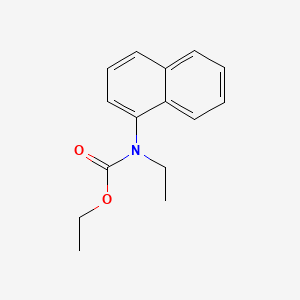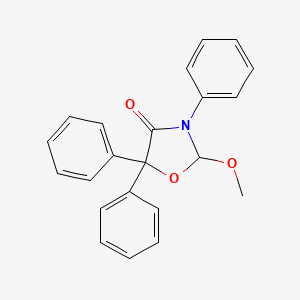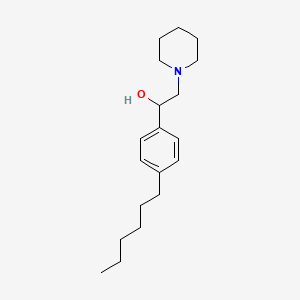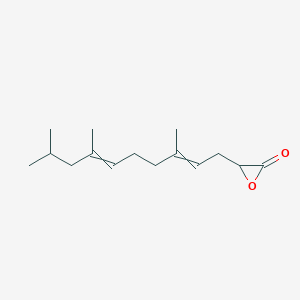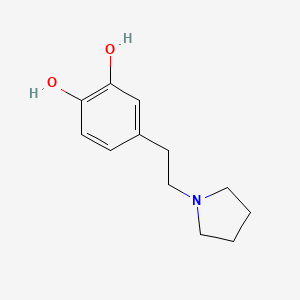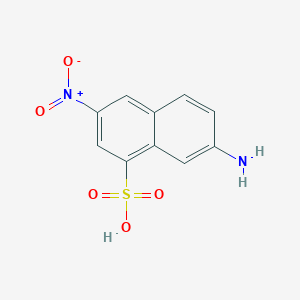
7-Amino-3-nitronaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-nitronaphthalene-1-sulfonic acid: is a chemical compound with the molecular formula C10H8N2O5S . It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains amino, nitro, and sulfonic acid functional groups. This compound is known for its applications in various fields, including dye manufacturing and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-nitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene followed by sulfonation and amination. The process can be summarized as follows:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 1-nitronaphthalene.
Sulfonation: The nitronaphthalene is then sulfonated using fuming sulfuric acid to introduce the sulfonic acid group, resulting in 3-nitronaphthalene-1-sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 7-Amino-3-nitronaphthalene-1-sulfonic acid can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo dyes.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Iron powder, hydrochloric acid, sodium dithionite.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Sodium nitrite, hydrochloric acid, phenols, amines.
Major Products Formed:
Azo Dyes: Formed by coupling reactions with phenols or amines.
Nitroso and Nitro Derivatives: Formed by oxidation of the amino group.
Scientific Research Applications
Chemistry: 7-Amino-3-nitronaphthalene-1-sulfonic acid is used as an intermediate in the synthesis of various dyes and pigments. Its ability to undergo diazotization and coupling reactions makes it valuable in the production of azo dyes .
Biology: In biological research, this compound is used as a fluorescent probe due to its aromatic structure and functional groups. It can be used to study protein-ligand interactions and enzyme activities.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacturing of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 7-Amino-3-nitronaphthalene-1-sulfonic acid is primarily based on its ability to participate in electrophilic and nucleophilic substitution reactions. The amino group can act as a nucleophile, while the nitro group can undergo reduction or oxidation. These reactions enable the compound to form various derivatives with different properties and applications .
Comparison with Similar Compounds
- 1-Aminonaphthalene-4-sulfonic acid (Piria’s acid)
- 1-Aminonaphthalene-5-sulfonic acid (Laurent’s acid)
- 1-Aminonaphthalene-6-sulfonic acid (Cleve’s acid)
- 1-Aminonaphthalene-7-sulfonic acid
- 2-Aminonaphthalene-1-sulfonic acid (Tobias acid)
- 2-Aminonaphthalene-5-sulfonic acid (Dahl’s acid)
- 2-Aminonaphthalene-6-sulfonic acid (Bronner acid)
- 2-Aminonaphthalene-7-sulfonic acid (Amido F acid)
- 2-Aminonaphthalene-8-sulfonic acid (Badische acid)
Uniqueness: 7-Amino-3-nitronaphthalene-1-sulfonic acid is unique due to the presence of both amino and nitro groups on the naphthalene ring, along with the sulfonic acid group. This combination of functional groups imparts distinct chemical reactivity and makes it a versatile intermediate for various chemical syntheses and applications .
Properties
CAS No. |
35439-66-8 |
|---|---|
Molecular Formula |
C10H8N2O5S |
Molecular Weight |
268.25 g/mol |
IUPAC Name |
7-amino-3-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8N2O5S/c11-7-2-1-6-3-8(12(13)14)5-10(9(6)4-7)18(15,16)17/h1-5H,11H2,(H,15,16,17) |
InChI Key |
DWGBLODXAMYUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)[N+](=O)[O-])S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


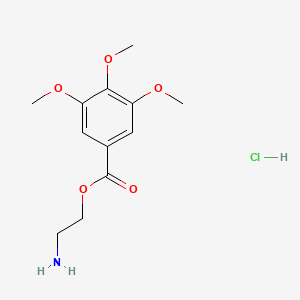
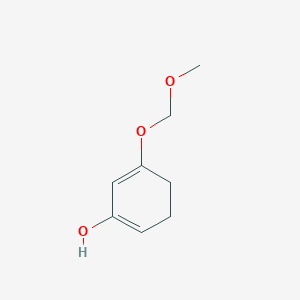
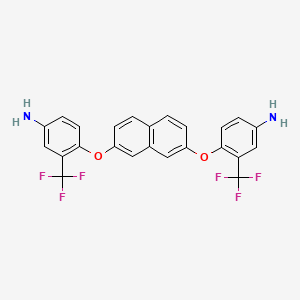
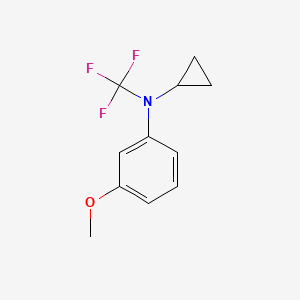
![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)
